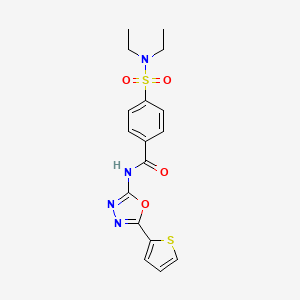

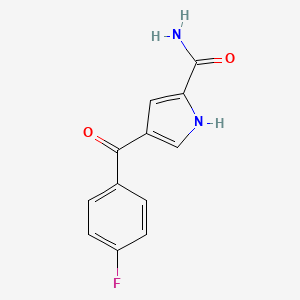

![molecular formula C15H13N5O B2364453 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide CAS No. 1788532-66-0](/img/structure/B2364453.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

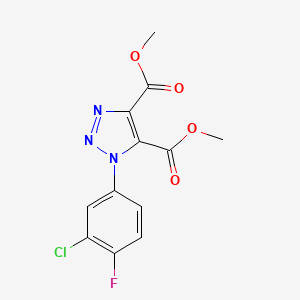

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been reported to exhibit good antimicrobial potential against a variety of pathogens. This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anti-inflammatory Applications

Due to their chemical structure, imidazole compounds can act as anti-inflammatory agents. They can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease .

Antitumor Activity

The structural framework of imidazole allows for the creation of compounds that can interfere with the proliferation of cancer cells. Research has indicated that certain imidazole derivatives can be effective in treating various types of cancer, making them a focus in oncological drug development .

Antidiabetic Effects

Imidazole compounds have been studied for their potential use in managing diabetes. They may affect the metabolic pathways associated with diabetes, offering a new approach to control blood sugar levels and manage the disease .

Antiviral Properties

The versatility of imidazole derivatives extends to antiviral applications. They can be designed to inhibit the replication of viruses, providing a pathway for the development of new antiviral drugs, which is crucial in the fight against emerging viral diseases .

Antioxidant Capabilities

Imidazole derivatives can also serve as antioxidants. They can neutralize free radicals and reduce oxidative stress in the body, which is beneficial in preventing chronic diseases and aging-related conditions .

Anti-amoebic and Antihelmintic Uses

These compounds have shown effectiveness against parasitic infections, including amoebiasis and helminthiasis. Their ability to target specific parasites makes them valuable in creating treatments for these infections .

Antiulcer Applications

Imidazole derivatives like omeprazole and pantoprazole are well-known for their antiulcer properties. They work by inhibiting the stomach’s acid production, providing relief from peptic ulcers and gastroesophageal reflux disease (GERD) .

Eigenschaften

IUPAC Name |

3-cyano-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-11-12-2-1-3-13(10-12)15(21)17-6-7-19-8-9-20-14(19)4-5-18-20/h1-5,8-10H,6-7H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRYJXWSORCKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)